

Application Notes and Protocols for Sirt2 Inhibition in Mouse Models

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Compound of Interest

Compound Name: Sirt2-IN-12

Cat. No.: B15138587

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Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and inflammatory responses. Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of a potent and selective SIRT2 inhibitor, referred to herein as **Sirt2-IN-12**, in mouse models. As information on a compound specifically named "**Sirt2-IN-12**" is not publicly available, this document will utilize data from a well-characterized thiomristoyl lysine-based SIRT2 inhibitor, designated as "TM," as a representative example. Researchers should adapt these protocols based on the specific properties of their chosen SIRT2 inhibitor.

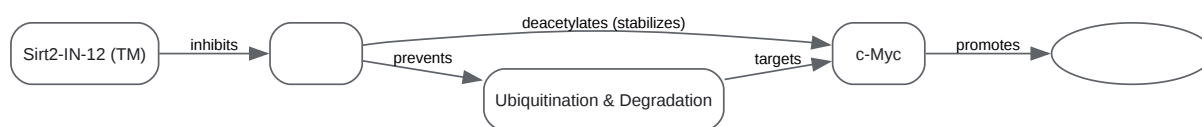
Data Presentation

The following table summarizes the dosage and administration of the representative SIRT2 inhibitor, TM, in a mouse model of breast cancer.

Compound	Mouse Model	Dosage	Administration Route	Frequency	Vehicle	Reference
TM (Thiomyristoyl lysine)	MDA-MB-231 human breast cancer xenograft in immunocompromised mice	1.5 mg	Intraperitoneal (IP) or Intratumoral (IT)	Daily	50 µL DMSO	[1][2]

Signaling Pathway

SIRT2 is involved in a complex network of signaling pathways, regulating various cellular functions. A key mechanism of action for SIRT2 inhibitors in cancer involves the modulation of oncogenic proteins like c-Myc. Inhibition of SIRT2 can lead to the ubiquitination and subsequent degradation of c-Myc, a critical driver in many human cancers[2][3].



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Caption: SIRT2 inhibition by **Sirt2-IN-12** (TM) promotes c-Myc degradation.

Experimental Protocols

Preparation of Sirt2-IN-12 (TM) for In Vivo Administration

Materials:

- **Sirt2-IN-12** (TM) compound

- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Sterile, pyrogen-free saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of **Sirt2-IN-12** (TM).
 - Dissolve the compound in sterile DMSO to prepare a stock solution. For the reported dosage, a stock concentration of 30 mg/mL (1.5 mg in 50 µL) in DMSO was used for direct injection[2].
 - Vortex thoroughly to ensure complete dissolution.
- Working Solution for Intraperitoneal Injection (if dilution is required):
 - For systemic administration, it may be necessary to dilute the stock solution to a final volume suitable for intraperitoneal injection (typically 100-200 µL for a mouse).
 - A common vehicle for IP injections is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is to dissolve the compound in DMSO first, then add PEG300, followed by Tween-80, and finally bring it to the final volume with saline[4].
 - The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity.
 - Always prepare fresh on the day of injection.

Administration of Sirt2-IN-12 (TM) to Mice

Animal Models:

- The described protocol uses immunocompromised mice (e.g., NOD/SCID or NSG) for xenograft studies with human cancer cell lines[2]. The choice of mouse strain will depend on the specific experimental design.

Intraperitoneal (IP) Injection Protocol:

- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
- Injection Site:
 - The preferred site for IP injection is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
- Injection Procedure:
 - Use a 27-30 gauge needle with an appropriate syringe size for the injection volume.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
 - Slowly inject the prepared **Sirt2-IN-12** (TM) solution.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions post-injection.

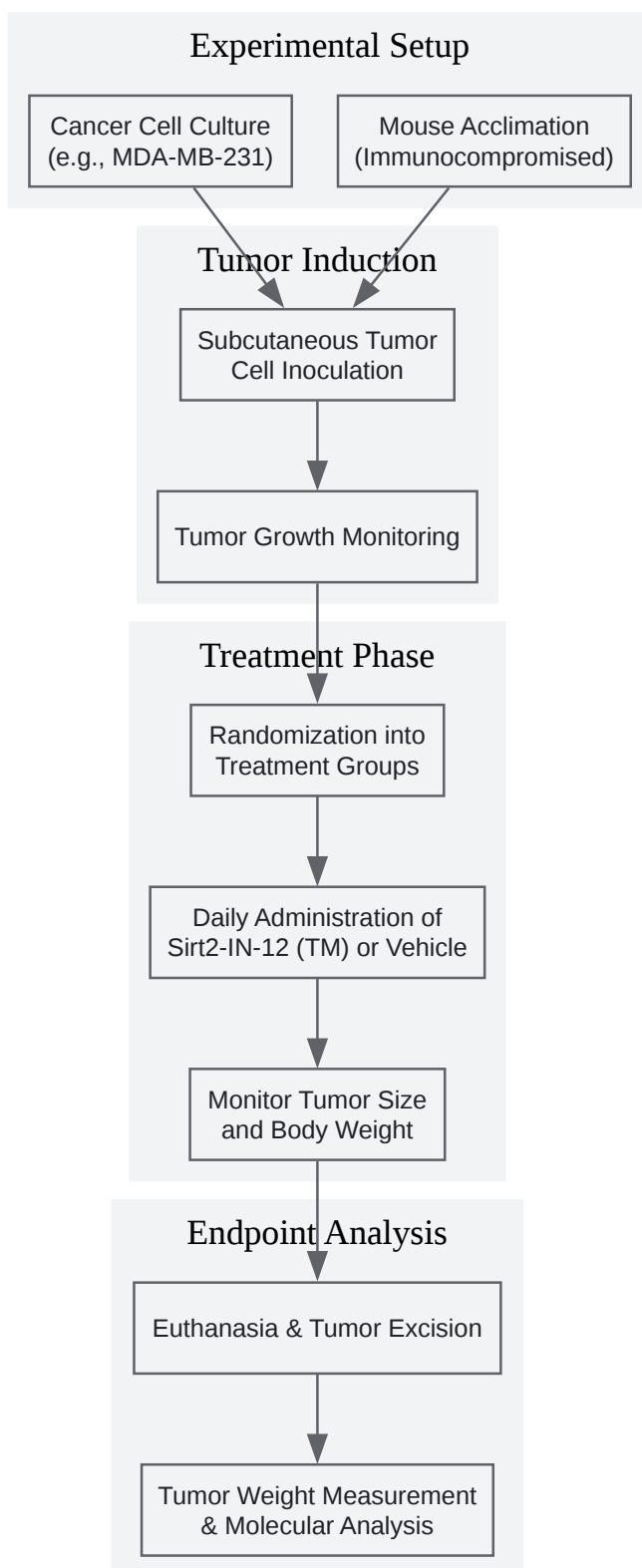
Intratumoral (IT) Injection Protocol:

- Tumor Measurement:
 - Tumors should be of a palpable size (e.g., ~100-200 mm³) before initiating treatment[2].
- Injection Procedure:

- Use a fine gauge needle (e.g., 30G) to minimize tissue damage.
- Carefully insert the needle into the center of the tumor mass.
- Slowly inject the **Sirt2-IN-12** (TM) solution directly into the tumor.
- Withdraw the needle and monitor the injection site for any leakage.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a SIRT2 inhibitor in a mouse xenograft model.



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Caption: Workflow for in vivo efficacy testing of a SIRT2 inhibitor.

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